molecular formula C21H15BrN2O3 B4629472 (Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B4629472
M. Wt: 423.3 g/mol
InChI Key: WZVKRJNCJRBPQS-QINSGFPZSA-N
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Description

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H15BrN2O3 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide is 422.02660 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

A study focused on the synthesis and characterization of new acrylamide derivatives, similar to the compound , revealed their potential as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant efficiency in reducing corrosion, attributed to their mixed-type inhibition properties and chemical adsorption on copper surfaces. The research highlights the utility of such compounds in protecting metals from corrosion, a vital aspect in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Cytotoxicity and Antifungal Activity

Another study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from a process involving similar acrylamide structures, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential of these compounds in developing anticancer therapies (Ashraf S. Hassan et al., 2014).

Mechanofluorochromic Properties

Research on 3-aryl-2-cyano acrylamide derivatives showcased their distinct optical properties due to different stacking modes. These compounds exhibited changes in luminescence upon mechanical stress, indicating their application in developing pressure-sensitive or damage-reporting materials (Qing‐bao Song et al., 2015).

Synthesis and Reaction Studies

A series of studies focused on the synthesis and reactions of acrylate derivatives, including phosphoryl acrylates and their interactions with various chemicals. These studies provide valuable insights into the chemical behavior of acrylamide derivatives and their potential applications in synthesizing novel compounds with specific properties (L. М. Pevzner et al., 2016).

Optical and Electronic Properties

Investigations into the linear and nonlinear optical properties of chalcone derivatives, related to the compound , revealed their suitability for use in semiconductor devices due to significant electron transfer integral values. This research suggests that compounds with similar structures could be explored for their potential in electronic and optoelectronic applications (M. Shkir et al., 2019).

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-26-18-8-6-17(7-9-18)24-21(25)15(13-23)12-19-10-11-20(27-19)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVKRJNCJRBPQS-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 3
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 6
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.